molecular formula C19H18N2O5 B034119 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid CAS No. 59564-78-2

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

Cat. No.: B034119
CAS No.: 59564-78-2
M. Wt: 354.4 g/mol
InChI Key: QSMUFXXTSUEZJA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been used in the synthesis of complex compounds , suggesting that it may interact with a variety of molecular targets.

Mode of Action

It is known to act as both an etchant and a ligand in the post-synthetic surface treatment of perovskite nanocrystals (PNCs) . This suggests that it may interact with its targets through both covalent and non-covalent interactions, leading to changes in the physical and chemical properties of the targets.

Biochemical Pathways

Its role in the post-synthetic surface treatment of pncs suggests that it may influence the luminescent properties and stabilities of these materials .

Result of Action

Its use in the post-synthetic surface treatment of pncs suggests that it may enhance the luminescent properties and stabilities of these materials .

Action Environment

The action, efficacy, and stability of 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid can be influenced by environmental factors. suggests that its action may be influenced by the solvent environment. Additionally, its stability at room temperature, but potential decomposition under high temperature, strong acid, or strong base conditions , suggests that its action and stability may be influenced by temperature and pH.

Chemical Reactions Analysis

1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Comparison with Similar Compounds

1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMUFXXTSUEZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965915
Record name 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59564-78-2, 51591-75-4
Record name 2-Oxo-1,3-bis(phenylmethyl)-4,5-imidazolidinedicarboxylic acid
Source CAS Common Chemistry
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Record name cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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Record name 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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Record name 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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Record name cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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Record name 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Reactant of Route 2
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Reactant of Route 6
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Customer
Q & A

Q1: Why is 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid a significant starting material for (+)-biotin synthesis?

A1: The research highlights that 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (2) serves as a crucial starting point for a practical and asymmetric total synthesis of (+)-biotin []. This suggests that this compound possesses structural features allowing for efficient and controlled modifications to reach the target molecule.

Q2: What is the key transformation involving 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid in the synthesis?

A2: The synthesis involves converting 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (2) into a meso-cyclic anhydride (3). This anhydride then undergoes a crucial Cinchona alkaloid-mediated asymmetric alcoholysis []. This step is vital for introducing chirality, a key characteristic of (+)-biotin.

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